4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine
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Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.19573968 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Properties : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has demonstrated that compounds bearing the 1,3,4-oxadiazole moiety exhibit moderate to significant antibacterial activity. These compounds were synthesized through a series of steps and their structures elucidated through various spectral data. Their biological screening indicated their potential as antibacterial agents (H. Khalid et al., 2016).
Hole-Blocking Materials for LEDs : A study on bis(1,3,4-oxadiazole) systems highlighted their application as hole-blocking materials in organic light-emitting diodes (LEDs). The synthesis and structure of these compounds, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, were explored for their performance in LEDs, demonstrating their utility in electronic applications (Changsheng Wang et al., 2001).
Antimicrobial and Antifungal Activity : The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its antimicrobial and antifungal activity showcase the potential of such compounds in pharmaceutical applications. The compound exhibited favorable antimicrobial activities, hinting at the relevance of similar structures in developing new antimicrobial agents (Rawda M. Okasha et al., 2022).
Solid Form Selection for Pharmaceuticals
Stability and Physical Properties : A study on a zwitterionic pharmaceutical compound highlighted the importance of solid form selection in enhancing stability and manufacturability. Various solid forms, including anhydrous and hydrate forms, were evaluated for their chemical and physical stability, demonstrating the critical role of solid-state characterization in pharmaceutical development (T. Kojima et al., 2008).
Properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(2)19-23-20(29-24-19)15-8-10-25(11-9-15)21(27)16-12-22-26(13-16)17-6-4-5-7-18(17)28-3/h4-7,12-15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCSQDSWHJVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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